N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
CAS No.: 1853250-53-9
Cat. No.: VC13830296
Molecular Formula: C37H27N
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1853250-53-9 |
|---|---|
| Molecular Formula | C37H27N |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | 9,9-diphenyl-N-(2-phenylphenyl)fluoren-2-amine |
| Standard InChI | InChI=1S/C37H27N/c1-4-14-27(15-5-1)31-20-11-13-23-36(31)38-30-24-25-33-32-21-10-12-22-34(32)37(35(33)26-30,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-26,38H |
| Standard InChI Key | UHTHOTNMHQDECN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a fluorene backbone (a bicyclic system of two benzene rings fused via a five-membered ring) substituted at the 9-position with two phenyl groups and at the 2-position with a biphenyl-2-ylamine group. This arrangement introduces significant steric bulk and electronic delocalization, which influence its physical and chemical behavior . The presence of multiple aromatic systems suggests potential for π-π stacking interactions, a trait valuable in organic semiconductors .
Comparative Analysis with Analogous Derivatives
A structurally related compound, N-[1,1'-Biphenyl]-2-yl-9,9-dimethyl-9H-fluoren-2-amine (CAS 1198395-24-2), replaces the 9-position phenyl groups with methyl groups, reducing its molecular weight to 361.48 g/mol . This substitution diminishes steric hindrance and alters electronic properties, highlighting how side-chain modifications tailor material characteristics for specific applications .
Table 1: Key Molecular Properties
Synthesis and Preparation
General Synthetic Strategies
Though explicit details for synthesizing N-([1,1'-Biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine are scarce, fluorene derivatives are typically prepared through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions . A plausible route involves:
-
Fluorene Core Formation: Cyclization of biphenyl precursors via acid-catalyzed reactions.
-
Substitution Reactions: Introduction of phenyl and biphenyl groups using palladium-catalyzed coupling or nucleophilic aromatic substitution .
Challenges in Synthesis
The steric bulk of phenyl substituents at the 9-position complicates reaction kinetics, often necessitating elevated temperatures or prolonged reaction times . Purification may require chromatographic techniques due to the compound’s high molecular weight and low solubility in common solvents.
Physicochemical Properties
Thermal Stability
Fluorene derivatives generally exhibit high thermal stability, with decomposition temperatures exceeding 300°C. The diphenyl substituents likely enhance thermal resistance compared to methylated analogs, making the compound suitable for high-temperature applications .
Optical Characteristics
The extended π-conjugation system suggests strong absorption in the ultraviolet-visible (UV-Vis) spectrum, potentially spanning 250–400 nm. Such properties are critical for organic light-emitting diodes (OLEDs), where fluorene derivatives serve as emissive or charge-transport layers .
Applications in Materials Science
Optoelectronic Devices
The compound’s rigid, planar structure and aromaticity make it a candidate for use in OLEDs and organic photovoltaics (OPVs). Similar derivatives, such as N-(9,9-dimethylfluoren-2-yl)-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine (CAS 1364603-07-5), demonstrate efficient hole-transport capabilities in device architectures .
Organic Synthesis Intermediate
As a building block, this amine could facilitate the preparation of more complex spirocyclic or dendritic structures, leveraging its amine group for further functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume